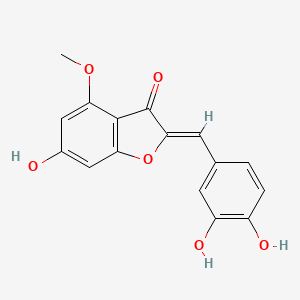
Aureusidin-4-methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aureusidin-4-methyl ether is a derivative of the aurone class of flavonoids, which are known for their bright yellow coloration. This compound is identified by its chemical structure, which includes a benzofuranone core with a methoxy group at the 4-position. This compound has been isolated from various plant sources and is noted for its potential biological activities, including antidiabetic and prebiotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aureusidin-4-methyl ether can be synthesized through several methods. One common approach involves the condensation of 4,6-dihydroxybenzofuranone with 3,4-dihydroxybenzaldehyde in the presence of concentrated hydrochloric acid. This method offers a straightforward route to obtain the compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale synthesis using the aforementioned condensation reaction. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Aureusidin-4-methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and methoxy groups on the benzofuranone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Aureusidin-4-methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and synthesis of aurones.
Mechanism of Action
The mechanism of action of aureusidin-4-methyl ether involves its interaction with specific molecular targets. For instance, it forms stable interactions with the active site residues of enzymes like α-amylase and α-glucosidase through hydrogen bonding and hydrophobic interactions . These interactions inhibit the enzyme’s activity, contributing to its antidiabetic effects.
Comparison with Similar Compounds
Similar Compounds
Aureusidin: Another aurone derivative with similar biological activities.
5-Methyl aureusidin: A structurally related compound with a methyl group at the 5-position.
Uniqueness
Aureusidin-4-methyl ether is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methoxy group at the 4-position distinguishes it from other aurone derivatives and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12O6 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-4-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O6/c1-21-12-6-9(17)7-13-15(12)16(20)14(22-13)5-8-2-3-10(18)11(19)4-8/h2-7,17-19H,1H3/b14-5- |
InChI Key |
ZUJPCSCNGYJPAF-RZNTYIFUSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/O2)O |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)O)O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



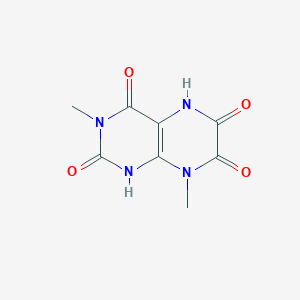
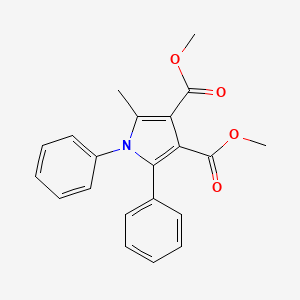

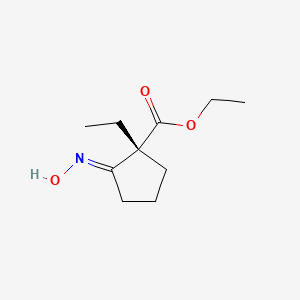
![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
![trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride](/img/structure/B13797612.png)
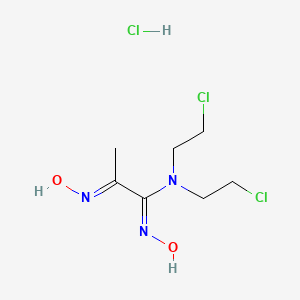
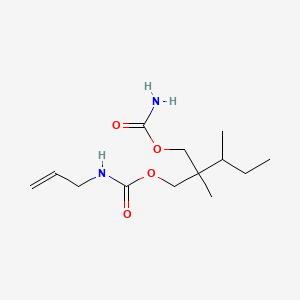

![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B13797629.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-5-oxo-1,2,3-tritritiocyclopentyl]-5,6-ditritiohept-5-enoic acid](/img/structure/B13797634.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)
